molecular formula C19H23NO3 B6432183 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide CAS No. 2178773-96-9

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide

Cat. No.: B6432183
CAS No.: 2178773-96-9
M. Wt: 313.4 g/mol
InChI Key: FDLPWCSLOMGRDP-UHFFFAOYSA-N
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Description

N-{[1-(2-Hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative featuring a cyclopentyl ring substituted with a 2-hydroxyethoxy group at the 1-position and a naphthalene-1-carboxamide moiety. The cyclopentyl backbone and hydroxyethoxy substituent in the target compound may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity compared to phenyl- or cyclohexyl-substituted analogs.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-12-13-23-19(10-3-4-11-19)14-20-18(22)17-9-5-7-15-6-1-2-8-16(15)17/h1-2,5-9,21H,3-4,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLPWCSLOMGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This can be achieved through the reaction of naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions. The cyclopentyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxyethoxy group through an etherification reaction using ethylene glycol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of ether or ester derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related carboxamides:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Key References
N-{[1-(2-Hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide (Target) Cyclopentyl 2-Hydroxyethoxy, naphthalene-1-carboxamide ~322 (estimated) Not reported in evidence N/A
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1) Phenyl 2-Chloro, 2-hydroxynaphthalene-1-carboxamide 297.7 Antimycobacterial (MIC = 8–16 µg/mL)
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2) Phenyl 2-Nitro, 2-hydroxynaphthalene-1-carboxamide 308.3 Antibacterial (MIC = 4–8 µg/mL)
N-{[1-(Dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide (CAS 939766-93-5) Cyclohexyl Dimethylamino, naphthalene-1-carboxamide 310.4 Not reported in evidence
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (Compound 2c) Phenyl 4-Methoxy, 2-hydroxynaphthalene-1-carboxamide 307.3 Moderate antimycobacterial activity

Key Observations:

The dimethylamino group in the cyclohexyl analog (CAS 939766-93-5) may enhance basicity, affecting pharmacokinetic properties such as blood-brain barrier penetration .

Ring Size and Conformation: Cyclopentyl vs. cyclohexyl rings (target vs. Phenyl-substituted analogs (Compounds 1, 2, 2c) exhibit planar aromatic systems, whereas cyclopentyl/cyclohexyl derivatives introduce non-planar, three-dimensional features .

The hydroxyethoxy group in the target compound may reduce cytotoxicity compared to nitro or chloro substituents . Methoxy-substituted analogs (e.g., Compound 2c) demonstrate reduced activity compared to nitro or chloro derivatives, suggesting electronic effects (electron-withdrawing vs. electron-donating groups) modulate target affinity .

Physicochemical Properties

  • Solubility : The hydroxyethoxy group in the target compound may enhance water solubility compared to phenyl analogs, which require carbamate modifications for improved bioavailability .
  • Metabolic Stability : Cyclopentyl rings generally exhibit higher metabolic stability than phenyl rings due to reduced susceptibility to oxidative metabolism.

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